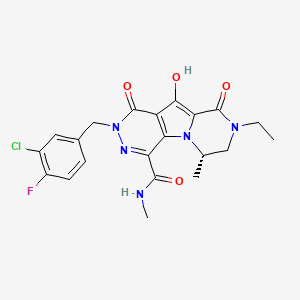

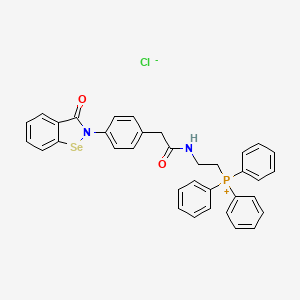

(E)-2-((1,4-dimethylpiperazin-2-ylidene)-amino)-5-nitro-n-phenylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Venezuelan Equine Encephalitis Virus (VEEV) is a mosquito-borne alphavirus that can cause encephalomyelitis in all equine species and also in humans. ML-336 is a quinazolinone-based compound that has been shown to inhibit a VEEV-induced cytopathic effect in three strains of the virus (IC50s = 32, 20, and 41 nM for TC-83, V3526, and Trinidad donkey strains, respectively). It is reported to target the VEEV non-structural protein 2, which is necessary for transcription and replication of viral RNA.

ML336 is an inhibitor of of the Venezuelan equine encephalitis virus (VEEV) strain TC-83.

Applications De Recherche Scientifique

Anticonvulsant Activity: Research has demonstrated the anticonvulsant properties of related compounds, such as 4-nitro-N-phenylbenzamides. These compounds were efficient in the maximal electroshock-induced seizure (MES) test in mice, indicating potential as anticonvulsant agents (Bailleux et al., 1995).

Hypoxia-Selective Cytotoxicity: Another study explored the reductive chemistry of a novel hypoxia-selective cytotoxin, 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, which shares some structural similarities. This research provides insights into the potential applications of such compounds in targeting hypoxic tumor cells (Palmer et al., 1995).

Anticancer Activity: A series of 2,4-diamino-1,3,5-triazine derivatives, which include a structure similar to the compound , showed remarkable activity against melanoma cell lines. This suggests potential applications in the development of anticancer drugs (Sa̧czewski et al., 2006).

Neuroprotective Effects: Research on related benzamide-type HDAC inhibitors with diketopiperazine groups showed promising effects in protecting against ischemia-induced neuronal cell death. This indicates potential neuroprotective applications (Hirata et al., 2018).

Antibacterial Evaluation: Compounds similar in structure to the target compound, specifically 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives, have shown significant antibacterial properties. This suggests potential applications in developing new antibacterial agents (Ravichandiran et al., 2015).

Mécanisme D'action

Target of Action

The primary target of ML336 is the Venezuelan equine encephalitis virus (VEEV) strain TC-83 . VEEV is an alphavirus that is endemic to Central and South America and is known to cause periodic outbreaks of encephalitis in both humans and equids . Specifically, ML336 appears to target the VEEV non-structural protein 2 (nsP2), which is necessary for transcription and replication of viral RNA .

Mode of Action

ML336 inhibits viral RNA synthesis by interfering with the viral replicase complex . This complex is responsible for the replication of the viral RNA, and by inhibiting its function, ML336 effectively halts the replication of the virus. The compound is a direct-acting antiviral, suggesting a direct interaction with viral proteins .

Biochemical Pathways

The primary biochemical pathway affected by ML336 is the viral RNA synthesis pathway. By inhibiting the synthesis of all forms of VEEV RNA, ML336 prevents the virus from replicating and spreading . This inhibition is highly specific to VEEV, with no measurable activity against other viruses such as Chikungunya .

Pharmacokinetics

ML336 has a favorable in vitro pharmacokinetic profile, which includes moderate blood-brain barrier permeability . This suggests that the compound can cross the blood-brain barrier, which is crucial for treating neurological conditions like encephalitis caused by VEEV.

Result of Action

The result of ML336’s action is a potent antiviral effect in cell culture models . It inhibits a VEEV-induced cytopathic effect in three strains of the virus (TC-83, V3526, and Trinidad donkey) in the low nanomolar range without showing cytotoxicity . Furthermore, ML336 dramatically reduces viral titer .

Action Environment

The action of ML336 is influenced by the cellular and biochemical environment. For instance, the compound’s antiviral activity correlates with its ability to inhibit viral RNA synthesis . .

Analyse Biochimique

Biochemical Properties

ML336 has been found to interact with several biomolecules, particularly the nonstructural proteins of the VEEV . These interactions are crucial for its antiviral activity.

Cellular Effects

In cellular studies, ML336 has shown significant effects on various types of cells infected with VEEV. It has been observed to limit in vitro viral replication, thereby reducing the viral progeny . This suggests that ML336 may influence cell function by impacting cell signaling pathways and gene expression related to viral replication.

Molecular Mechanism

The molecular mechanism of action of ML336 involves its interaction with the nonstructural proteins of VEEV. It is believed that ML336 exerts its effects at the molecular level by binding to these proteins, thereby inhibiting their function and ultimately limiting viral replication .

Dosage Effects in Animal Models

In animal models, the effects of ML336 have been observed to vary with different dosages. At a dosage of 5 mg kg(-1) day(-1), significant protection was observed in VEEV-infected mice

Transport and Distribution

The transport and distribution of ML336 within cells and tissues are critical aspects of its function. While specific transporters or binding proteins have not been identified, it is known that ML336 can reach the brain in mice , suggesting it can cross the blood-brain barrier.

Propriétés

IUPAC Name |

2-[(1,4-dimethylpiperazin-2-ylidene)amino]-5-nitro-N-phenylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-22-10-11-23(2)18(13-22)21-17-9-8-15(24(26)27)12-16(17)19(25)20-14-6-4-3-5-7-14/h3-9,12H,10-11,13H2,1-2H3,(H,20,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAMTBFFNOHDAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3)C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

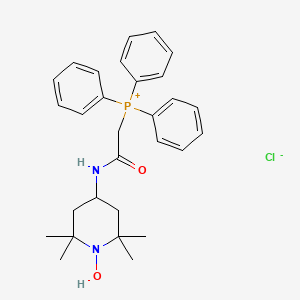

![4-(3-{4-[(R)-Amino(Cyclopentyl)phenylmethyl]piperidin-1-Yl}propoxy)benzonitrile](/img/structure/B609071.png)

![{5-Chloro-2-[(Pentabromobenzyl)carbamoyl]phenoxy}acetic Acid](/img/structure/B609080.png)